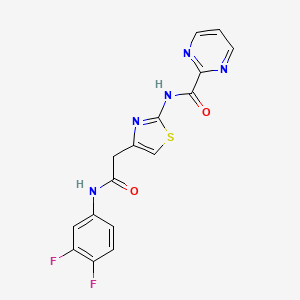
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H11F2N5O2S and its molecular weight is 375.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H15F2N5O2S, with a molecular weight of approximately 385.38 g/mol. Its IUPAC name is this compound. The structure features a thiazole ring connected to a pyrimidine, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₂N₅O₂S |
| Molecular Weight | 385.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes linked to tumor growth and proliferation.
- Receptor Modulation : It could modulate the activity of various receptors involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the chemical structure of this compound can significantly influence its biological activity. For instance, the presence of the difluorophenyl group enhances binding affinity to target proteins, while variations in the thiazole and pyrimidine moieties can affect potency and selectivity.
Notable Findings:
- Difluorophenyl Group : Enhances lipophilicity and receptor binding.
- Thiazole Ring : Critical for enzyme inhibition; modifications here can lead to increased or decreased activity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications.
-
Antitumor Activity : A study demonstrated that derivatives of pyrimidine carboxamides exhibited significant antitumor properties in vitro against various cancer cell lines, indicating a possible application for this compound in cancer therapy .
Cell Line IC50 (µM) HeLa 5.0 MCF7 3.8 A549 7.5 - Inflammation Modulation : Another study highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research suggests that modifications to similar compounds can enhance neuroprotective effects, potentially making this compound valuable in neurodegenerative disease research .
Eigenschaften
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O2S/c17-11-3-2-9(6-12(11)18)21-13(24)7-10-8-26-16(22-10)23-15(25)14-19-4-1-5-20-14/h1-6,8H,7H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANHJSQEJYZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













